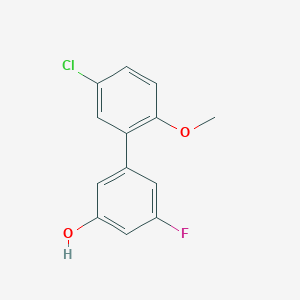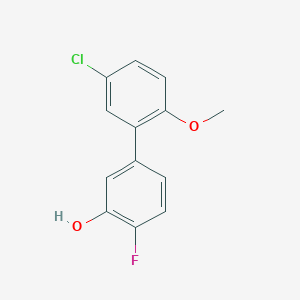
4-(2,3-Dichlorophenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dichlorophenyl)-3-fluorophenol, 95%, is a fluorinated phenol compound that is widely used in scientific research. It is a versatile compound with a wide range of applications in both biochemistry and physiology.
Aplicaciones Científicas De Investigación
4-(2,3-Dichlorophenyl)-3-fluorophenol, 95%, has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, as an inhibitor of enzymes, and as a fluorescent probe for studying biochemical and physiological processes. It is also used to study the structure and function of proteins, as well as for drug screening and drug delivery.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dichlorophenyl)-3-fluorophenol, 95%, is not fully understood. However, it is believed to act as an inhibitor of enzymes, specifically those involved in the metabolism of fatty acids. It may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dichlorophenyl)-3-fluorophenol, 95%, have not been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, which may lead to reduced levels of fatty acids in the body. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,3-Dichlorophenyl)-3-fluorophenol, 95%, has several advantages for use in lab experiments. It is a relatively stable compound and is easy to synthesize. It is also relatively non-toxic and has a low odor. However, it is not soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 4-(2,3-Dichlorophenyl)-3-fluorophenol, 95%. These include further research into its biochemical and physiological effects, its potential use as an enzyme inhibitor, and its potential use as an antioxidant. Additionally, further research into its synthesis method could lead to more efficient and cost-effective production of the compound. Finally, its potential use as a fluorescent probe for studying biochemical and physiological processes could be explored further.
Métodos De Síntesis
4-(2,3-Dichlorophenyl)-3-fluorophenol, 95%, is synthesized by a number of methods. The most commonly used method involves reacting 2,3-dichlorophenol with a solution of sulfuric acid and sodium fluoride. This reaction produces a mixture of 4-(2,3-dichlorophenyl)-3-fluorophenol, 95%, and other byproducts. The reaction is typically conducted at a temperature of around 100°C. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
4-(2,3-dichlorophenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-10-3-1-2-9(12(10)14)8-5-4-7(16)6-11(8)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERCTVMSMIZBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684438 |
Source


|
| Record name | 2',3'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-73-1 |
Source


|
| Record name | 2',3'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














